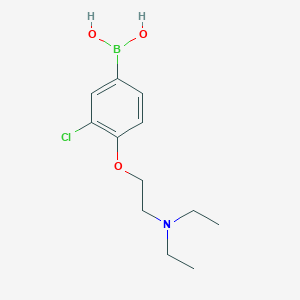

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid

Vue d'ensemble

Description

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a diethylaminoethoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mécanisme D'action

Target of Action

The primary target of (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the synthesis of biarylketones and phthalides , and the formation of inhibitors including PDE4 inhibitors .

Pharmacokinetics

The compound’s success in sm coupling reactions suggests that it has favorable adme properties . Its relatively stable nature, readiness for preparation, and environmentally benign characteristics contribute to its bioavailability .

Result of Action

The molecular effect of this compound’s action is the formation of a new carbon–carbon bond . On a cellular level, this can lead to the synthesis of new organic compounds, such as biarylketones and phthalides .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the mild and functional group tolerant reaction conditions of the SM coupling . The compound’s relatively stable nature and its rapid transmetalation with palladium (II) complexes also play a role .

Analyse Biochimique

Biochemical Properties

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors . Additionally, this compound can bind to other biomolecules, such as glycoproteins, through its boronic acid moiety, facilitating the study of carbohydrate-protein interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety forms reversible covalent bonds with diols and other nucleophilic groups, which is crucial for its enzyme inhibition properties . This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their DNA-binding affinity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of inactive degradation products . Over time, the effects of this compound on cellular function may diminish as the compound degrades, necessitating careful monitoring and timely application in experiments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . It is crucial to determine the optimal dosage range to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within tissues depend on its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . The activity and function of this compound may vary depending on its subcellular localization, highlighting the importance of understanding its intracellular distribution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid typically involves the reaction of 3-chloro-4-(2-(diethylamino)ethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various organoboron compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications in research and industry .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .

Applications De Recherche Scientifique

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.

4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in the synthesis of various organic compounds.

Uniqueness

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is unique due to its specific substituents, which enhance its reactivity and versatility in chemical reactions. The presence of the chloro and diethylaminoethoxy groups allows for additional functionalization and modification, making it a valuable reagent in complex organic synthesis .

Activité Biologique

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential applications in research and medicine.

Chemical Structure and Properties

The compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a diethylaminoethoxy group. This unique structure enables its participation in various biochemical reactions.

Target Interactions

The primary mode of action for this compound involves its interaction with palladium (II) complexes in the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis.

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties, particularly against serine proteases. It forms reversible covalent bonds with the active site serine residue, effectively inhibiting enzymatic activity. Such interactions make it a valuable tool for studying protease functions and developing protease inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity.

Cellular Effects

Research indicates that this compound influences various cellular processes by modulating key signaling pathways. For instance, it has been shown to inhibit kinase activity, leading to altered phosphorylation states of downstream signaling proteins. This modulation can significantly affect cell proliferation and survival.

Dosage Effects

In animal models, dosage plays a critical role in the compound's efficacy and toxicity. At low doses, it effectively inhibits target enzymes without causing significant adverse effects. However, higher doses may lead to toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of phenylboronic acids similar to this compound:

- Antiviral Activity : A study investigated phenylboronic acid derivatives for their antiviral properties against various viruses. The results indicated that certain derivatives exhibited potent antiviral activity with low cytotoxicity, suggesting their potential as therapeutic agents against viral infections .

- Inhibition of Carbapenemases : Another research focused on the inhibitory effects of phenylboronic acids against class A carbapenemases like KPC-2 and GES-5. The study demonstrated that these compounds could protect β-lactam antibiotics from hydrolysis by β-lactamases, highlighting their role in combating antibiotic resistance .

- Crystallographic Studies : Crystallographic fragment screening has been employed to understand the binding interactions of boronic acids with target enzymes at a molecular level. These studies provide insights into how structural modifications can enhance biological activity .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[3-chloro-4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BClNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLFXJGIPIUSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN(CC)CC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.